Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester group at position 3, a 4,5-dimethyl-substituted thiophene ring, and a 4-isopropoxybenzamido moiety at position 2.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-10(2)23-14-8-6-13(7-9-14)16(20)19-17-15(18(21)22-5)11(3)12(4)24-17/h6-10H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOCPBWVNKYNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Comparisons
Discussion of Research Findings
- Structure-Activity Relationships (SAR): Polar substituents (e.g., –OH, –CN) in ethyl derivatives enhance antioxidant activity but may reduce bioavailability.
- Hydrogen-bonding patterns in the methyl analog may differ due to the isopropoxy group’s steric demands .
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate?
- Methodological Answer : Synthesis typically involves coupling 4-isopropoxybenzoyl chloride with methyl 2-amino-4,5-dimethylthiophene-3-carboxylate under amidation conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Coupling agents : EDC/HOBt or HATU improve yields by activating the carboxyl group .
- Temperature : Reactions are often conducted at 0–25°C to minimize side products .
Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | DMF, 0°C | Solvent for amidation |
| 2 | HATU, DIPEA | Carboxyl activation |
| 3 | Stirring, 24 hr | Reaction completion |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Compare H and C NMR shifts with theoretical predictions (e.g., δ ~12.3 ppm for NH protons ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+Na] at m/z 377) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX .
Advanced Research Questions
Q. How do substituents on the benzamido group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., NO, Cl) enhance metabolic stability but reduce solubility .
- Phenolic hydroxyl groups improve antioxidant activity via radical scavenging (e.g., 70–83% inhibition in carrageenan-induced edema models) .
Experimental Design : - Synthesize analogs with varied substituents.
- Test in vitro (e.g., DPPH assay for antioxidants) and in vivo (e.g., anti-inflammatory models) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical protocols (e.g., fixed IC measurement methods) .
- Purity validation : Ensure >95% purity via HPLC before testing .
- Computational docking : Validate target interactions using software like AutoDock to resolve mechanistic discrepancies .
Q. What computational tools are recommended for modeling this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., COX-2 for anti-inflammatory activity) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Data Analysis & Optimization
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Key Parameters :
Q. What analytical strategies resolve overlapping peaks in NMR spectra?
- Methodological Answer :
- 2D NMR : HSQC and HMBC differentiate adjacent methyl groups in thiophene rings .
- Variable temperature NMR : Reduces signal broadening caused by dynamic processes .
- Deuterated solvents : Use DMSO-d for better resolution of amide protons .
Biological & Mechanistic Studies
Q. What in vitro assays are most suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antioxidant : DPPH radical scavenging, lipid peroxidation inhibition .
- Anti-inflammatory : COX-2 inhibition, TNF-α ELISA .
- Anticancer : MTT assay on HeLa or MCF-7 cell lines .
Data Interpretation : Compare IC values with positive controls (e.g., diclofenac for anti-inflammatory activity) .
Q. How does the compound’s stereochemistry affect its pharmacokinetic profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
